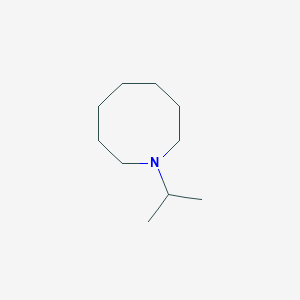

1-(Propan-2-yl)azocane

Description

Structure

3D Structure

Properties

CAS No. |

108696-11-3 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1-propan-2-ylazocane |

InChI |

InChI=1S/C10H21N/c1-10(2)11-8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 |

InChI Key |

WXRVWIVUBDOQEU-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCCCCCC1 |

Canonical SMILES |

CC(C)N1CCCCCCC1 |

Synonyms |

Azocine, octahydro-1-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propan 2 Yl Azocane and Substituted Azocane Derivatives

Strategies for Eight-Membered N-Heterocycle Construction

The construction of azocane (B75157) frameworks has been advanced through several innovative synthetic strategies. These methods primarily involve either the expansion of smaller, more common ring systems or the use of cycloaddition reactions to build the eight-membered ring in a controlled manner.

Ring expansion offers an attractive approach by leveraging readily available five- and six-membered heterocyclic starting materials. rsc.org However, the formation of medium-sized rings like azocanes is a well-documented synthetic hurdle. rsc.org Recent advancements have provided effective solutions to overcome these challenges.

A significant breakthrough in the synthesis of azocanes is the use of palladium-catalyzed allylic amine rearrangements. rsc.org Typically, such rearrangements are driven by the reduction of ring strain and are limited to the conversion of strained four- or seven-membered rings into more stable six- or five-membered products, respectively. rsc.org However, by incorporating specific functionality, a complete reversal of this selectivity can be achieved. rsc.org

This modern approach enables the efficient two-carbon ring expansion of 2-alkenyl piperidines to their corresponding azocane counterparts. rsc.orgrsc.org The conditions for this transformation are mild and demonstrate tolerance for a range of functional groups. rsc.orgchemrxiv.org A key feature of this methodology is its ability to proceed with high levels of enantioretention, allowing for the synthesis of enantioenriched azocanes from chiral starting materials. rsc.orgnih.gov The process is believed to operate under electronic control, which dictates the equilibrium of the palladium-promoted rearrangement to favor the larger, eight-membered ring system. rsc.orgrsc.org

General methodologies for the two-carbon homologation of common N-heterocycles like pyrrolidines and piperidines have historically been underdeveloped. rsc.orgrsc.org The palladium-catalyzed rearrangement of allylic amines has emerged as a powerful solution for this synthetic problem, enabling the direct conversion of simple piperidines into their azocane homologues. rsc.orgresearchgate.net

The process involves subjecting a 2-alkenyl piperidine (B6355638) derivative to a palladium catalyst system. rsc.org Optimization studies have shown that the choice of palladium source and ligand is critical for reaction efficiency. rsc.orgresearchgate.net For instance, investigations into the ring expansion of a model pyrrolidine (B122466) system demonstrated that while various palladium sources could effect the transformation, the combination of Pd₂(dba)₃ with specific ligands under controlled temperatures yielded the desired ring-expanded product. rsc.orgresearchgate.net This methodology has been successfully applied to the more challenging formation of medium-sized rings, furnishing azocane systems in good yields from simple piperidine precursors. rsc.org

Table 1: Optimization of Palladium-Catalyzed Ring Expansion of a Pyrrolidine System rsc.orgresearchgate.net This table showcases the optimization studies for the two-carbon ring expansion of a substituted pyrrolidine to the corresponding azepane, illustrating the principles applicable to piperidine-to-azocane expansion.

| Entry | Pd Source | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(OPh)₃ | Toluene | 21 |

| 2 | Pd(OAc)₂ | PPh₃ | Toluene | 14 |

| 3 | Pd(TFA)₂ | P(OPh)₃ | Toluene | 23 |

| 4 | Pd₂(dba)₃ | P(OPh)₃ | Toluene | 34 |

| 5 | Pd₂(dba)₃ | PPh₃ | Toluene | 26 |

An alternative strategy for ring expansion involves the use of azetidinium intermediates. researchgate.netdntb.gov.ua This metal-free approach has proven effective for synthesizing substituted azocanes, particularly α-trifluoromethyl azocanes, from 2-(trifluoropropan-2-ol) piperidines. researchgate.net

The process proceeds via a bicyclic azetidinium intermediate formed from the piperidine starting material. researchgate.net The subsequent opening of this strained four-membered ring can be achieved with a variety of nucleophiles, including amines, alcoholates, carboxylates, and halides. researchgate.net This ring-opening occurs with excellent regioselectivity and diastereoselectivity, providing a reliable method for accessing functionalized azocane products in good yields. researchgate.net The versatility of the nucleophiles allows for the introduction of diverse substituents onto the azocane scaffold. researchgate.net

Cycloaddition reactions represent another powerful class of transformations for the synthesis of N-heterocycles. While transition-metal-catalyzed cycloadditions are well-established for carbocycle synthesis, their application to the formation of eight-membered N-heterocycles has been less common. nih.govacs.org

A direct and modular entry to functionalized azocanes has been developed using a rhodium-catalyzed cycloaddition-fragmentation process. nih.govacs.org This strategy exposes readily available N-cyclopropylacrylamides to a cationic Rh(I) catalyst in the presence of carbon monoxide (CO). nih.govacs.orgfigshare.com

Table 2: Scope of the Rhodium-Catalyzed Cycloaddition–Fragmentation Process acs.org This table illustrates the versatility of the Rh-catalyzed method for synthesizing various substituted azocanes from N-cyclopropylacrylamide precursors.

| Entry (Substrate) | R¹ | R² | R³ | Product | Yield (%) |

|---|---|---|---|---|---|

| 4a | H | H | H | 7a | 74 |

| 4b | H | Me | H | 7b | 81 |

| 4c | H | Ph | H | 7c | 83 |

| 4d | H | 4-MeO-C₆H₄ | H | 7d | 92 |

| 4e | H | N(Bn)₂ | H | 7e | 71 |

| 4g | Me | H | H | 7g | 63 |

Cycloaddition Reactions in Azocane Synthesis

Organophosphine-Catalyzed Cycloaddition Reactions

Organophosphine catalysis has emerged as a powerful tool for the construction of various carbo- and heterocyclic rings. mdpi.com These reactions often proceed through dipolar cycloaddition modes under mild, metal-free conditions. mdpi.com In the context of eight-membered rings, a notable breakthrough is the phosphine-catalyzed [4+4] annulation reaction.

In 2017, Lu, Ullah, and coworkers reported the first phosphine-catalyzed cycloaddition for synthesizing eight-membered rings. mdpi.com They developed an enantioselective [4+4] annulation of α-methyl allene (B1206475) ketones with α,β-unsaturated imines. mdpi.com The reaction, mediated by a dipeptide-derived bifunctional phosphine (B1218219) catalyst, produces highly functionalized eight-membered azocine (B12641756) rings in excellent yields and with exceptional enantioselectivities, often exceeding 98% enantiomeric excess (ee). mdpi.com

The proposed mechanism involves the initial nucleophilic addition of the phosphine catalyst to the α-methyl allene ketone, generating a zwitterionic phosphonium (B103445) enolate intermediate. mdpi.com This intermediate then adds to the α,β-unsaturated imine. A subsequent proton shift and alkene isomerization, followed by intramolecular cyclization and elimination of the phosphine catalyst, yields the final eight-membered azocine product. mdpi.com While this method yields an unsaturated azocine ring, it provides a valuable scaffold that can be subsequently reduced to the corresponding saturated azocane.

Table 1: Examples of Phosphine-Catalyzed [4+4] Annulation for Azocine Synthesis mdpi.com This table is based on data for the synthesis of substituted dihydropyridines using a similar strategy and illustrates the potential of the methodology.

| Entry | Allene Ketone Substituent (R¹) | Imine Substituent (R²) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenyl | 4-Methoxyphenyl | 98 | >99 |

| 2 | 4-Chlorophenyl | 4-Methoxyphenyl | 99 | >99 |

| 3 | 2-Thienyl | 4-Methoxyphenyl | 99 | 98 |

**2.1.3. Intramolecular Cyclization and Annulation Methods

Intramolecular strategies are among the most effective for constructing medium-sized rings like azocanes, as they can overcome the unfavorable entropic factors of intermolecular reactions.

Intramolecular hydroaminomethylation provides a direct route to cyclic amines by incorporating a formyl group and an amine across an alkene. Weinreb and coworkers have successfully applied this strategy to construct the azocane moiety of the Lycopodium alkaloid lycopladine H. nih.govmcours.net Their approach involves the annulation of an azocane ring onto a pre-existing bicyclo[2.2.2]octane scaffold. nih.gov This key step efficiently forms the challenging eight-membered ring, generating an advanced intermediate containing three of the four rings of the natural product's core structure. nih.gov The reaction highlights the power of intramolecular hydroaminomethylation to build complex, polycyclic systems containing the azocane motif. nih.govmcours.netbohrium.com

Intramolecular reductive amination (IRA) is a robust and widely used method for forming cyclic amines. This reaction involves the cyclization of a substrate containing both an amine and a carbonyl group (or a precursor that generates a carbonyl in situ), followed by reduction of the resulting cyclic imine or iminium ion.

This strategy has been pivotal in the synthesis of the tetracyclic framework of lycopladine H, where a double alkene hydroformylation/intramolecular reductive amination sequence was used to form both the azocane and a spiro-piperidine moiety. nih.gov More recently, greener and highly enantioselective one-pot methods have been developed. Zhang et al. described a methodology for synthesizing various cyclic amines, including azocanes, through the intramolecular reductive amination of N-Boc-protected aminoketones. nih.gov This approach demonstrates the versatility of IRA in producing optically active azocane scaffolds. nih.gov

Hydroaminomethylation Strategies for Azocane Ring Formation

Diversity-Oriented Synthesis (DOS) Leveraging Strategic Building Blocks

Diversity-Oriented Synthesis (DOS) is a strategy that aims to rapidly generate libraries of structurally diverse small molecules from a common starting material. nih.govsemanticscholar.orgresearchgate.net This approach is particularly valuable for exploring new chemical space and has been applied to the synthesis of azocane-containing scaffolds. nih.govrsc.org

One DOS strategy employs easily accessible amino dimethoxyacetophenones as versatile starting blocks. nih.govsemanticscholar.orgresearchgate.net These building blocks can be elaborated through various synthetic pathways to produce a range of natural product analogs, including flavones, coumarins, and azocanes. nih.govsemanticscholar.orgresearchgate.net Another approach utilized a DOS methodology starting from azetidine (B1206935) compounds to generate several distinct classes of bicyclic molecules, including bridged azocane scaffolds. rsc.org This work resulted in a library of over 2000 compounds built around seven different molecular frameworks, showcasing the power of DOS to create significant skeletal diversity. rsc.org The core principle of DOS involves using a few building blocks and a toolkit of reliable reactions to systematically generate a wide array of complex structures. rsc.org

Multicomponent and One-Pot Synthetic Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all components, offer a highly efficient route to complex molecules. rsc.orgorganic-chemistry.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

While specific MCRs for the de novo synthesis of simple azocanes are not widely reported, one-pot sequences that combine several reaction steps without isolating intermediates serve a similar purpose of increasing efficiency. For example, the previously mentioned synthesis of azocanes via intramolecular reductive amination of N-Boc-protected aminoketones was developed as a one-pot, highly enantioselective methodology. nih.gov Similarly, rhodium-catalyzed cycloaddition-fragmentation processes provide a direct, one-pot approach to functionalized azocanes from N-cyclopropylacrylamides. acs.orgrsc.org These methods streamline the synthesis, reduce waste, and provide rapid access to the azocane core. nih.govacs.org The development of MCRs and other one-pot reactions remains a key goal in synthetic chemistry to access novel heterocyclic systems like azocanes efficiently. thieme-connect.commdpi.com

Stereochemical Control and Asymmetric Synthesis of Azocane Scaffolds

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of biologically active molecules. Several methods have been developed to achieve stereochemical control and enable the asymmetric synthesis of chiral azocane scaffolds.

An investigation into the iodine-atom-transfer 8-endo cyclization of α-carbamoyl radicals demonstrated efficient and stereoselective formation of azocan-2-ones, which are precursors to azocanes. nih.gov By using a Lewis acid and a bis(oxazoline) ligand, the cyclization of N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides proceeded with high stereocontrol, yielding exclusively 3,5-trans-substituted azocan-2-ones. nih.gov The presence of the Lewis acid was found to enforce a specific conformation in the transition state, leading to excellent stereochemical outcomes. nih.gov

Palladium-catalyzed reactions have also been employed for the stereoselective synthesis of azocanes. A two-carbon ring expansion of 2-vinyl piperidines provides an efficient route to azocanes. researchgate.netrsc.org This palladium-catalyzed allylic amine rearrangement proceeds under mild conditions and, significantly, can occur with a high degree of enantio-retention, allowing the chirality of the starting piperidine to be transferred to the azocane product. researchgate.netrsc.org

Table 2: Enantioretention in Pd-Catalyzed Ring Expansion to Azocanes rsc.org This table is based on data for the ring expansion of a substituted piperidine to its azocane homologue.

| Starting Material | Configuration | ee (%) | Product Configuration | ee (%) |

|---|---|---|---|---|

| (S)-2-vinylpiperidine derivative | S | 97 | (S)-azocane derivative | 94 |

Furthermore, asymmetric catalysis provides a direct route to enantiomerically enriched azocanes. The phosphine-catalyzed [4+4] annulation mentioned earlier uses a chiral phosphine catalyst to achieve excellent enantioselectivities (>98% ee) in the formation of azocine precursors. mdpi.com Similarly, one-pot intramolecular reductive amination sequences have been rendered highly enantioselective through the use of chiral catalysts. nih.gov These asymmetric methods are essential for accessing specific stereoisomers of substituted azocanes for various applications. nih.govnih.govresearchgate.net

Catalytic Systems in Azocane Synthesis

The synthesis of azocanes and other medium-sized nitrogen heterocycles often relies on transition-metal-catalyzed reactions to overcome the inherent difficulties of forming eight-membered rings. mdpi.comrsc.org These catalytic systems provide efficient and selective pathways that are otherwise challenging to achieve. Key metals employed in these syntheses include rhodium, palladium, and copper, each with unique methodologies.

Rhodium-Catalyzed Systems: A prominent strategy for synthesizing substituted azocanes involves a rhodium-catalyzed cycloaddition–fragmentation process. nih.govacs.orgacs.org This method utilizes cationic Rh(I) catalyst systems, typically ligated with phosphines, in the presence of carbon monoxide (CO). nih.govacs.org The reaction proceeds by exposing N-cyclopropylacrylamides to the catalyst, which directs the formation of a rhodacyclopentanone intermediate. nih.govacs.org Subsequent insertion of the tethered alkene and fragmentation of the resulting bicyclic intermediate yields the desired functionalized azocane. nih.gov

Optimization studies have shown that the choice of ligand and solvent is critical for reaction efficiency. nih.govacs.org For instance, electron-deficient phosphines like P(4-(CF₃)C₆H₄)₃ in benzonitrile (B105546) (PhCN) as a solvent have proven effective. nih.govacs.org Benzonitrile is thought to stabilize the active catalytic species and prevent catalyst saturation by CO. nih.gov For more challenging substrates, such as those involving substituted aminocyclopropanes, different conditions, including the use of [Rh(cod)₂]BARF and P(4-(CN)C₆H₄)₃, have been developed. acs.orgacs.org

Palladium- and Copper-Catalyzed Systems: Palladium and copper catalysts are also instrumental in forming azocane frameworks, primarily through intramolecular cyclizations. mdpi.com These methods often involve C-N bond formation through processes like intramolecular N-arylation. mdpi.comrsc.org For example, copper(I)-catalyzed intramolecular N-arylation reactions of acyclic precursors have been successfully used to prepare tricyclic systems containing an eight-membered aza-heterocycle. rsc.org The presence of a secondary aliphatic nitrogen atom in the substrate was found to be crucial for the formation of the medium-sized ring. rsc.org

Palladium-catalyzed reactions, such as intramolecular C-H arylation and Mizoroki–Heck cyclizations, have also been developed to access dibenzoazocinone backbones and other fused azocane systems. rsc.org Ring-closing metathesis (RCM) using ruthenium catalysts like the Grubbs second-generation catalyst is another powerful technique for creating the unsaturated backbone of azocane precursors. researchgate.netnih.gov

The table below summarizes key catalytic systems used in the synthesis of azocane derivatives.

| Catalyst System | Ligand/Co-catalyst | Substrate Type | Reaction Type | Key Features |

| Cationic Rh(I) | P(4-(CF₃)C₆H₄)₃ | N-cyclopropylacrylamides | Cycloaddition-Fragmentation | Direct and modular entry to functionalized azocanes. nih.govacs.org |

| [Rh(cod)₂]BARF | P(4-(CN)C₆H₄)₃ | Substituted aminocyclopropanes | Cycloaddition-Fragmentation | Optimized for more challenging substituted substrates. acs.orgacs.org |

| Copper(I) Iodide | L-proline | N-Tethered aryl halides | Intramolecular N-arylation | Effective for creating fused tricyclic aryl aza-heterocycles. mdpi.comrsc.org |

| Palladium Acetate | Phosphine Ligands | Alkenyl halides | Intramolecular Heck Reaction | Yields benzolactams, with selectivity dependent on the ligand. acs.org |

| Grubbs II Catalyst | N/A | Dienes | Ring-Closing Metathesis (RCM) | Forms unsaturated eight-membered rings as precursors. nih.gov |

Mechanistic Investigations of Azocane Formation Pathways

Understanding the mechanisms of azocane formation is crucial for optimizing existing synthetic routes and designing new ones. Research has provided significant insights into the pathways of several catalytic cyclization reactions.

Rhodium-Catalyzed Cycloaddition-Fragmentation Mechanism: The mechanism for the rhodium-catalyzed synthesis of azocanes from N-cyclopropylacrylamides has been studied in detail. nih.govacs.org The key steps are:

Regioselective Generation of Rhodacyclopentanone: The process begins with the directing-group-controlled insertion of the Rh(I) catalyst and CO into the less hindered proximal C-C bond of the cyclopropane (B1198618) ring, forming a rhodacyclopentanone intermediate. nih.gov

Alkene Insertion: The tethered alkene component then inserts into the rhodium-acyl bond of the rhodacyclopentanone. nih.gov

Fragmentation: The resulting bicyclic rhodium intermediate undergoes fragmentation to yield the eight-membered azocane ring. nih.gov

A significant finding from mechanistic studies is that the migratory insertion of the alkene into the rhodacyclopentanone intermediate can be a reversible process. nih.govacs.org This reversibility offers key insights into a fundamental step that underpins a range of C-C bond activation methodologies. nih.gov Furthermore, studies have shown that the formation of the initial carbonylative rhodacyclopentanone is also highly reversible when using cationic Rh(I) systems. acs.org

Intramolecular Cyclization Mechanisms: For palladium- and copper-catalyzed reactions, the mechanisms typically involve standard organometallic transformations.

Intramolecular N-arylation: In copper-catalyzed systems, the reaction likely proceeds through oxidative addition of the copper(I) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and close the ring. rsc.org

Heck Reaction: In palladium-catalyzed intramolecular Heck reactions, the mechanism involves oxidative addition of Pd(0) to the aryl or vinyl halide, followed by migratory insertion of the tethered alkene into the Pd-C bond, and finally β-hydride elimination to release the cyclized product and regenerate the Pd(0) catalyst. acs.org

Ring-Closing Metathesis (RCM): The RCM mechanism, catalyzed by ruthenium alkylidenes, involves the formation of a metallacyclobutane intermediate between the catalyst and the two terminal alkene functionalities of the substrate. wikipedia.org A sequence of [2+2] cycloadditions and cycloreversions with the diene substrate ultimately releases volatile ethylene (B1197577) and forms the desired cycloalkene. wikipedia.org

Other Mechanistic Pathways: Gold-catalyzed intramolecular cyclizations of alkynyl substrates have also been explored. rsc.org These reactions involve the activation of terminal alkynes by the gold catalyst, followed by sequential addition to a pyridine (B92270) N-oxide to form an N-alkenoxypyridinium salt, which then undergoes cyclization. rsc.org

Challenges in the Synthesis of Medium-Sized N-Heterocycles

The synthesis of medium-sized rings like azocane is widely recognized as a formidable challenge in organic chemistry. rsc.orgnih.govresearchgate.net These difficulties stem from both thermodynamic and kinetic factors that disfavor the formation of rings with 8 to 11 atoms compared to smaller (5-7 membered) or larger rings.

Thermodynamic and Enthalpic Challenges:

Transannular Strain: A primary obstacle is the presence of unfavorable transannular interactions. mdpi.comresearchgate.net In medium-sized rings, non-bonded atoms across the ring are forced into close proximity, leading to repulsive steric interactions and an increase in strain energy.

Conformational Constraints: These rings also suffer from conformational constraints and torsional strain (Pitzer strain) due to eclipsing interactions of substituents on adjacent atoms. mdpi.com Unlike larger macrocycles which can adopt low-energy conformations, medium-sized rings are often conformationally awkward. These enthalpic penalties make the ring system thermodynamically less stable. rsc.org

Kinetic and Entropic Challenges:

Entropic Penalty: The formation of any ring from an acyclic precursor is entropically disfavored because it involves a loss of translational and rotational degrees of freedom. This entropic penalty is particularly severe for medium-sized rings. rsc.orgresearchgate.net The probability of the two reactive ends of a flexible acyclic chain coming into the correct proximity and orientation for cyclization is low.

Competition with Intermolecular Reactions: Due to the low probability of intramolecular cyclization, competing intermolecular reactions such as dimerization and polymerization often become dominant pathways. rsc.org To suppress these side reactions, syntheses frequently require the use of high-dilution conditions, which can be impractical for large-scale production. rsc.org

These combined factors mean that direct intramolecular cyclizations to form medium-sized rings are often slow and low-yielding. mdpi.comrsc.org Consequently, the development of novel catalytic strategies and reaction designs, such as cycloaddition-fragmentation nih.govacs.org and ring-expansion reactions, semanticscholar.org are crucial to overcome these inherent barriers and provide efficient access to azocane and other medium-sized heterocycles.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of 1-(Propan-2-yl)azocane in solution, offering precise information about its proton and carbon framework. filab.fr

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound displays signals that correspond to the molecule's magnetically distinct protons. The isopropyl group protons typically show a characteristic splitting pattern: a doublet for the two methyl (CH₃) groups and a septet for the single methine (CH) proton, due to spin-spin coupling with neighboring protons. libretexts.org The protons on the seven-membered azocane (B75157) ring produce more complex multiplets because of their conformational flexibility and the fact that protons on the same carbon can be chemically non-equivalent. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbon atoms in both the azocane ring and the isopropyl group are indicative of their specific electronic environments. thermofisher.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Isopropyl CH | ~2.5 - 3.5 | Septet | ~55 - 60 |

| Isopropyl CH₃ | ~1.0 - 1.2 | Doublet | ~18 - 22 |

| Azocane C2/C8-H (adjacent to N) | ~2.4 - 2.8 | Multiplet | ~50 - 55 |

| Azocane C3/C7-H | ~1.5 - 1.8 | Multiplet | ~26 - 30 |

| Azocane C4/C6-H | ~1.5 - 1.8 | Multiplet | ~25 - 29 |

| Azocane C5-H | ~1.5 - 1.8 | Multiplet | ~24 - 28 |

Note: These are predicted values based on typical ranges for similar structures; actual values can vary with solvent and experimental conditions.

Advanced 2D NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and map the molecule's full bonding network, a variety of two-dimensional (2D) NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to one another, usually on adjacent atoms. In this compound, COSY spectra would show correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as between adjacent methylene (B1212753) protons within the azocane ring. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC directly correlates each proton with the carbon atom it is attached to, which is essential for assigning carbon signals based on the known proton assignments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the flexible azocane ring and the spatial orientation of the isopropyl group. researchgate.net

Dynamic NMR Studies of Conformational Interconversions

The seven-membered azocane ring is known to be conformationally flexible. iscnagpur.ac.in Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study these conformational changes, such as ring inversion. researchgate.netstir.ac.uk At low temperatures, the interconversion between different conformations (like chair and boat forms) can be slowed down on the NMR timescale, allowing for the observation of separate signals for protons in these distinct environments. researchgate.net The temperature at which these separate signals merge (the coalescence temperature) can be used to calculate the energy barrier for the conformational change. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic molecular vibrations. edinst.comnih.gov

The IR spectrum of this compound is expected to be characterized by strong C-H stretching vibrations from the alkyl groups between 2850 and 3000 cm⁻¹. libretexts.org A key feature for this tertiary amine is the C-N stretching vibration, which typically appears in the 1000 to 1250 cm⁻¹ range for aliphatic amines. libretexts.orglibretexts.org The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms that the amine is tertiary. libretexts.org

Raman spectroscopy offers complementary data. Symmetric C-H stretching vibrations often produce strong Raman signals. The various vibrational modes of the carbocyclic ring would also be active in the Raman spectrum. americanpharmaceuticalreview.comnih.gov

Table 2: Principal Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | High-frequency |

| CH₂ Bend (Scissoring) | ~1450-1470 | Fingerprint |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

As a saturated aliphatic amine, this compound lacks the conjugated systems that lead to strong absorption in the visible spectrum. Its UV-Vis spectrum is expected to show only weak absorptions in the far ultraviolet region (around 200 nm). libretexts.org These absorptions correspond to n → σ* (non-bonding to sigma antibonding) electronic transitions, originating from the lone pair of electrons on the nitrogen atom. aip.org The low intensity and position of these peaks make UV-Vis spectroscopy of limited value for routine structural analysis of such compounds. libretexts.orgnih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid state. mdpi.comscielo.org.mx This technique would provide exact bond lengths, bond angles, and the specific conformation of the molecule. For this compound, an X-ray crystal structure would unambiguously reveal the puckering of the azocane ring (e.g., a twist-chair or boat conformation) and the exact orientation of the isopropyl substituent relative to the ring. researchgate.netutrgv.edu This solid-state structural data is invaluable for validating and comparing with solution-state conformations determined by NMR and computational modeling. nih.gov

Conformational Analysis and Dynamics of Azacyclooctanes

Theoretical Frameworks for Azocane (B75157) Conformations

The conformational space of azocane is intricate, with several key low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, eight-membered rings can adopt a variety of shapes. For the parent azocane, the most stable conformations are generally considered to be in the boat-chair (BC) and twist-chair (TC) families. Other possible, though often higher energy, conformations include the chair-chair (CC), boat-boat (BB), and various twist forms.

The relative energies of these conformations are determined by a combination of factors:

Angle Strain: Deviation from ideal tetrahedral bond angles.

Torsional Strain: Repulsive interactions between bonds on adjacent atoms. libretexts.orgcutm.ac.in

Transannular Strain: Steric interactions between atoms across the ring.

The nitrogen atom introduces additional complexity due to the possibility of nitrogen inversion, where the lone pair and the substituents on the nitrogen rapidly interchange their positions.

A generalized energy hierarchy for cyclooctane, the parent carbocycle of azocane, often places the boat-chair conformation as the global minimum. However, the presence of the heteroatom and the N-substituent in 1-(propan-2-yl)azocane can alter this landscape.

Experimental Probes of Conformational Preferences (e.g., Low-Temperature NMR)

Experimentally, the dynamic conformational equilibria of azocanes can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures. researchgate.netnih.gov At room temperature, the interconversion between different conformations is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for chemically distinct protons and carbons in different conformers are averaged out.

By lowering the temperature, the rate of these conformational changes, such as ring inversion and nitrogen inversion, can be slowed down. nih.gov When the rate of exchange becomes slow enough on the NMR timescale, the signals for the individual conformers can be resolved. This "freezing out" of the conformations allows for the determination of:

The relative populations of the different conformers from the integration of their respective signals.

The energy barriers for the conformational interconversions by analyzing the coalescence temperature of the signals. researchgate.net

The geometry of the major conformers through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. nih.gov

For instance, in related N-substituted heterocyclic systems, low-temperature 1H and 13C NMR studies have been instrumental in identifying the preferred conformations and quantifying the energy barriers to ring inversion. researchgate.netnih.gov

Influence of N-Substitution (e.g., Propan-2-yl Group) on Ring Conformation

The introduction of a bulky substituent on the nitrogen atom, such as the propan-2-yl group, has a significant impact on the conformational preferences of the azocane ring. The primary effect is an increase in steric hindrance, which will destabilize certain conformations where the substituent experiences significant non-bonded interactions. fiveable.mefiveable.me

The key considerations for the N-propan-2-yl group are:

Steric Bulk: The isopropyl group is sterically more demanding than smaller alkyl groups like methyl or ethyl. lumenlearning.com This bulkiness will favor conformations where the isopropyl group occupies a position with minimal steric clash with the rest of the ring. In many cyclic systems, bulky substituents preferentially occupy equatorial-like positions to minimize 1,3-diaxial interactions. fiveable.me

Nitrogen Inversion: The barrier to nitrogen inversion can also be affected by the size of the N-substituent. Generally, bulkier substituents lead to a slower rate of nitrogen inversion.

| Substituent | Relative Steric Bulk | General Conformational Preference |

|---|---|---|

| -H | Low | Less defined preference, rapid inversion |

| -CH3 | Moderate | Preference for equatorial-like positions |

| -CH2CH3 | Medium | Stronger preference for equatorial-like positions |

| -CH(CH3)2 (Propan-2-yl) | High | Very strong preference for equatorial-like positions to minimize steric strain |

| -C(CH3)3 | Very High | Acts as a conformational lock, forcing an equatorial-like position |

Computational Modeling of Conformational Landscapes and Energy Barriers

Computational chemistry provides a powerful tool for exploring the complex conformational landscape of molecules like this compound. chemrxiv.orgchemrxiv.orgchemrxiv.org Methods such as Density Functional Theory (DFT) can be used to:

Identify Stable Conformers: By performing a systematic search of the potential energy surface, it is possible to locate the various low-energy conformations of the molecule. auremn.org.br

Calculate Relative Energies: The relative energies of the identified conformers can be calculated to predict their relative populations at a given temperature. rsc.orgrsc.org

Determine Energy Barriers: The transition states connecting different conformers can be located, and the energy barriers for conformational interconversions (e.g., ring inversion, nitrogen inversion) can be calculated. chemrxiv.orgchemrxiv.orgchemrxiv.org

For this compound, a typical computational study would involve geometry optimization of various possible starting conformations (boat-chair, twist-chair, etc.) with the propan-2-yl group in different orientations. Subsequent frequency calculations would confirm that these are true minima on the potential energy surface. The calculated relative energies would provide insight into the conformational equilibrium, which could then be compared with experimental data from low-temperature NMR.

| Conformation Family | Substituent Position | Calculated Relative Energy (kcal/mol) | Predicted Relative Population at 298 K (%) |

|---|---|---|---|

| Boat-Chair (BC) | Equatorial-like | 0.00 | ~75 |

| Twist-Chair (TC) | Equatorial-like | 0.85 | ~20 |

| Boat-Chair (BC) | Axial-like | 2.50 | ~4 |

| Chair-Chair (CC) | - | > 4.00 | <1 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and energetics of molecules. numberanalytics.com DFT methods calculate the electron density of a molecule to determine its energy and other properties. researchtrends.net These calculations are used for geometry optimization, where the lowest energy arrangement of atoms is found, and for determining the energies of different molecular conformations. jchemrev.com For saturated heterocycles, DFT has been successfully used to optimize geometries and predict properties. rsc.orgnih.gov

Table 1: Theoretical Energetic Properties of 1-(Propan-2-yl)azocane (Illustrative) Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Total Energy (Hartree) | -466.892 |

| Enthalpy (Hartree) | -466.678 |

| Gibbs Free Energy (Hartree) | -466.721 |

| Dipole Moment (Debye) | 1.45 |

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comimperial.ac.uk The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. ufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making this site the center of nucleophilicity. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals. The HOMO-LUMO gap would indicate its relative reactivity compared to other amines. A smaller gap suggests higher reactivity.

Table 2: Theoretical FMO Energies and Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Formula | Value (eV) |

| EHOMO | - | -6.25 |

| ELUMO | - | 1.15 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.40 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | -1.15 |

| Electronegativity (χ) | (I + A) / 2 | 2.55 |

| Chemical Hardness (η) | (I - A) / 2 | 3.70 |

| Softness (S) | 1 / η | 0.27 |

| Electrophilicity Index (ω) | χ² / (2η) | 0.88 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. helsinki.fi The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:

Red : Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack.

Blue : Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atom, corresponding to its lone pair of electrons. researchgate.netresearchgate.net This confirms the nitrogen as the primary nucleophilic center. The regions around the hydrogen atoms, particularly those bonded to the carbon atoms adjacent to the nitrogen, would exhibit a positive potential (blue), making them susceptible to attack by nucleophiles. The isopropyl group and the hydrocarbon backbone of the azocane (B75157) ring would show largely neutral (green) potential.

Theoretical Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations can be used to predict:

Vibrational Frequencies : Corresponding to infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to observed spectral bands.

NMR Chemical Shifts : Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict 1H and 13C NMR chemical shifts with a high degree of certainty for saturated heterocyclic compounds. jchemrev.comnih.gov

For this compound, theoretical calculations would predict characteristic C-H and C-N stretching and bending frequencies in the IR spectrum. Furthermore, GIAO-DFT calculations would provide predicted 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values, when compared with experimental data, can confirm the proposed structure and its major conformation in solution.

Table 3: Theoretical 13C NMR Chemical Shifts for this compound (Illustrative) Calculated relative to a TMS standard.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH (isopropyl) | 55.2 |

| CH3 (isopropyl) | 19.8 |

| C2/C8 (α to N) | 52.1 |

| C3/C7 (β to N) | 28.5 |

| C4/C6 (γ to N) | 26.3 |

| C5 (δ to N) | 27.0 |

Computational Approaches to Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states, intermediates, and reaction energy profiles. numberanalytics.com By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation. This approach can predict reaction outcomes, identify potential side products, and explain stereoselectivity and regioselectivity. nih.gov

For this compound, computational methods could be used to investigate various reactions, such as N-alkylation or oxidation. For example, in a reaction with an electrophile like methyl iodide, calculations could model the SN2 transition state, confirming that the reaction occurs at the nitrogen atom. The energy barrier (activation energy) for the reaction could be calculated, providing a quantitative measure of the reaction rate. These studies can also explain why a reaction might favor one pathway or product over another, which is particularly useful for complex heterocyclic systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comfrontiersin.org QSAR models use calculated molecular descriptors (physicochemical, electronic, or steric properties) to predict the activity of new, untested compounds. sciencepublishinggroup.com This approach is widely used in drug discovery to design more potent and selective molecules. rsc.org

While there are no specific QSAR studies on this compound itself, if a series of N-substituted azocane derivatives were synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed. sciencepublishinggroup.com Descriptors for the model would include parameters like logP (lipophilicity), molecular weight, molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment. The resulting QSAR equation would help in designing new azocane derivatives with potentially enhanced biological activity.

Table 4: Example of a QSAR Equation for a Hypothetical Series of Azocane Derivatives

| Equation | Statistical Parameters |

| pIC50 = 0.75(logP) - 0.12(HOMO) + 0.45(Dipole) + 2.15 | r² = 0.92, q² = 0.85 |

Note: This is a hypothetical equation for illustrative purposes. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration. r² is the coefficient of determination, and q² is the cross-validated r².

Molecular Dynamics Simulations for Conformational Fluxionality and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and intermolecular interactions. d-nb.info This method is particularly useful for studying large, flexible molecules and their interactions with their environment, such as a solvent or a biological receptor. espublisher.com

The eight-membered azocane ring of this compound is highly flexible. researchgate.net MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. researchgate.netd-nb.info Simulations in a solvent like water would show how solvent molecules interact with the compound, particularly through hydrogen bonding with the nitrogen atom. If this compound were being studied as a potential ligand for a protein, MD simulations could model the binding process, showing how the ligand fits into the binding site and which interactions stabilize the complex.

Chemical Reactivity and Functional Group Interconversions

Reactions at the Azocane (B75157) Nitrogen Atom

The nitrogen atom in 1-(propan-2-yl)azocane is a tertiary amine, making it a nucleophilic and basic center. Its fundamental reactivity mirrors that of other simple tertiary alkylamines. wikipedia.org

Protonation: As a weak base, the nitrogen readily reacts with acids to form the corresponding azocanium salt. The pKa of the conjugate acid of the parent isopropylamine (B41738) is 10.63, and the azocane derivative is expected to have similar basicity. wikipedia.org

Alkylation: The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.org However, the steric bulk of the N-isopropyl group, combined with the conformation of the eight-membered ring, may hinder the approach of electrophiles compared to less substituted amines.

Acylation and Activating Group Installation: While direct acylation of tertiary amines is not standard, the nitrogen atom serves as a crucial handle for installing activating groups that facilitate further transformations on the azocane ring. libretexts.org For instance, N-acyl or N-sulfonyl groups can be introduced after a dealkylation-reacylation sequence. These electron-withdrawing groups alter the reactivity of the entire heterocycle, enabling C–H functionalization or deconstructive ring-opening reactions that are otherwise not feasible. nih.govchim.it The conversion to an N-acyl derivative, for example, is a prerequisite for many of the transformations discussed in subsequent sections.

Transformations on the Eight-Membered Carbon Skeleton

Direct functionalization of the C-H bonds on the saturated azocane skeleton is challenging but can be achieved through modern synthetic methods, often requiring activation of the heterocycle.

A significant strategy for creating functionalized azocanes is the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides. nih.govacs.orgacs.org This method provides direct access to substituted azocane enamides, installing functionality at specific positions on the carbon skeleton. The scope of this process has been explored, demonstrating its tolerance for various substituents. nih.govacs.org

| Entry | Substrate | R Group | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4a | H | 7a | 74 |

| 2 | 4b | Me | 7b | 81 |

| 3 | 4c | Ph | 7c | 85 |

| 4 | 4d | NMeBn | 7d | 75 |

| 5 | 4e | CO2Me | 7e | 78 |

| 6 | 4g | trans-Ph | 7g | 63 |

Table 1: Scope of the Rhodium-Catalyzed Cycloaddition–Fragmentation to Form Functionalized Azocanes. nih.govacs.org

Another powerful, albeit deconstructive, transformation is the ring-opening of N-acyl azocanes. For example, an N-benzoyl azocane can undergo a silver-catalyzed C-C bond cleavage and fluorination reaction to yield an acyclic fluoroamine. nih.gov This method highlights a strategy of skeletal editing, where the core structure is fundamentally altered to create linear products with valuable functionality.

| Entry | Starting N-Acyl Azacycle | Ring Size | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Benzoylazetidine | 4 | 2e (deformylated) | 50 |

| 2 | N-Benzoylpyrrolidine | 5 | 2f (deformylated) | 73 |

| 3 | N-Benzoylpiperidine | 6 | 2a | 85 |

| 4 | N-Benzoylazepane | 7 | 2g | 81 |

| 5 | N-Benzoylazocane | 8 | 2h | 75 |

Table 2: Deconstructive Fluorination of N-Benzoyl Saturated Azacycles. nih.gov

Furthermore, biocatalytic approaches using engineered enzymes enable enantioselective C–H functionalization at the α-position of N-substituted cyclic amines, a strategy applicable to the azocane scaffold for installing new carbon-carbon bonds with high stereocontrol. nih.govacs.org

Derivatization Strategies for the Propan-2-yl Moiety

Direct functionalization of the N-(propan-2-yl) group is synthetically challenging due to the unactivated C-H bonds of the isopropyl moiety. Most synthetic strategies that aim to modify the N-substituent involve its complete removal and replacement.

One potential, though often destructive, pathway is C-N bond cleavage. For example, reactions of certain N-isopropyl-N-phenyl-azaheterocycles with platinum(II) complexes have been shown to induce C-N bond cleavage under specific conditions, although this is complicated by competing C-H bond activation. researchgate.net For this compound, such a transformation is not a common or practical derivatization method.

The most viable and strategic approach for modifying this part of the molecule is a dealkylation-realkylation/acylation sequence. The N-isopropyl group can be cleaved, freeing the secondary azocane nitrogen. This secondary amine then becomes a versatile handle for introducing a wide array of new functional groups, including different alkyl chains, acyl groups, or functional moieties designed for specific applications, effectively treating the isopropyl group as a temporary placeholder.

Reactivity of Specific Moieties within Azocane Derivatives (e.g., Enamides)

A particularly powerful strategy for functionalizing the azocane ring involves its conversion to an enamide derivative. Rhodium-catalyzed methods can produce substituted azocane enamides, which are versatile synthetic intermediates. nih.govacs.org X-ray diffraction studies have revealed that these eight-membered ring enamides are significantly twisted from planarity, which raises questions about their reactivity. nih.govacs.org

Despite this ring strain, these enamides engage in conventional enamide chemistry, providing access to complex polycyclic systems. acs.org A notable example is a cyclization/Pictet-Spengler reaction sequence. The azocane enamide can first undergo a carbonylative cyclization, which is then followed by a Brønsted or gold-catalyzed Pictet-Spengler reaction to construct challenging tricyclic derivatives. nih.govacs.orgwikipedia.org This demonstrates that the strained enamide moiety is sufficiently reactive to participate in demanding synthetic transformations. acs.org

| Entry | Starting Enamide | Cyclization Product (Yield %) | Pictet-Spengler Product | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | 8a | 9a (65%) | 10a | Brønsted Acid | 59 |

| 2 | 8b | 9b (68%) | 10b | Au-catalyst | 54 |

Table 3: Reactivity of Azocane Enamide Derivatives in a Pictet-Spengler Sequence. acs.org

This reactivity makes azocane enamides valuable synthons, acting as precursors to intricate alkaloid-like frameworks. The ability to build upon the azocane core in this manner is a key strategy for generating molecular complexity.

Design of Orthogonal Transformations for Chemical Diversity

Achieving chemical diversity from a single molecular scaffold like this compound relies on the strategic design of orthogonal transformations, where different reagents or catalysts can selectively functionalize the molecule in distinct ways.

One approach involves creating a common, highly functionalized intermediate that serves as a branching point for diversification. For example, a cyclic amine can be converted into an N-fused bicyclo α-hydroxy-β-lactam. nih.govnsf.gov This single intermediate can then undergo various palladium-catalyzed cross-coupling reactions (e.g., arylation, vinylation, alkynylation) under mild and distinct conditions, providing a library of α-functionalized products from one precursor. nsf.gov

Another powerful strategy is catalyst-controlled diversification. By selecting different catalysts, one can achieve divergent reactivity or stereoselectivity. For instance, combining two different enzymatic carbene transfer methodologies allows for a one-pot, tandem dual α-C–H functionalization of a cyclic amine with control over both diastereoselectivity and enantioselectivity, providing access to multiple stereoisomers from the same starting material. nih.govacs.org

Skeletal editing offers a more profound method for generating diversity. acs.org Deconstructive approaches, such as the ring-opening fluorination of N-acyl azocanes, fundamentally alter the carbon skeleton to produce novel linear structures. nih.gov Conversely, ring expansion methods, such as the palladium-catalyzed rearrangement of smaller aza-cycles or the insertion of bifunctional synthons like azlactones, can build the azocane framework itself, providing modular access to diversified medium-sized rings. researchgate.netacs.org These strategies, which re-engineer the molecular core, are central to diversity-oriented synthesis and enable the exploration of new chemical space starting from a simple cyclic amine. mdpi.com

Advanced Methodological Developments in Azocane Synthesis

Innovations in Catalyst Design for Azocane (B75157) Formation

The design of effective catalysts is crucial for overcoming the challenges of azocane ring formation. ugent.be Modern catalysis aims to provide active, stable, and selective routes to desired products by opening new, energetically favorable reaction pathways. ugent.be Innovations in this field have led to the development of novel catalytic systems that facilitate the construction of the eight-membered azocane ring with high efficiency and selectivity.

Recent breakthroughs include the use of transition-metal-catalyzed cycloadditions, which have proven versatile for synthesizing eight-membered ring systems. acs.org A notable example is the rhodium-catalyzed cycloaddition–fragmentation process. acs.org This method utilizes a phosphine-ligated cationic Rh(I) catalyst to convert N-cyclopropylacrylamides into functionalized azocanes. acs.org The reaction proceeds through a directed generation of a rhodacyclopentanone intermediate, which, after alkene insertion, fragments to yield the azocane product. acs.org

Another significant advancement involves cobalt-catalyzed aerobic oxidative coupling. A Co(II)/SPDO (spirocyclic-pyrrolidine-oxazoline) complex has been developed for the atroposelective synthesis of biaxial bridged m-terphenyls embedded within an azocane framework. bohrium.com This method is distinguished by its use of an earth-abundant metal catalyst and environmentally benign conditions, employing air as the oxidant. bohrium.com The design of the SPDO ligand was critical for achieving high yields and excellent stereoselectivities. bohrium.com

Furthermore, chiral titanium catalysts have been explored for their strong Lewis acidity and reactivity. nih.gov Optimization of catalyst structure, for instance by adding specific functional groups to the salen ligand backbone, has been shown to enhance enantioselectivity in transformations, presumably by sterically destabilizing minor reaction transition states. nih.gov Such catalyst design improvements lead to more general transformations with high stereoselectivity across a wider range of substrates. nih.gov

Table 1: Selected Catalyst Systems for Azocane Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| [Rh(cod)2]OTf / Phosphine (B1218219) Ligand | Cycloaddition-Fragmentation | Forms functionalized azocanes from N-cyclopropylacrylamides under a CO atmosphere. acs.org |

| Co(OAc)2 / SPDO Ligand | Aerobic Oxidative Coupling | Enables enantioselective synthesis of bridged terphenyls within an azocane ring using air as an oxidant. bohrium.com |

| Chiral Titanium-Salen Complexes | Asymmetric Catalysis | Improved ligand design enhances enantioselectivity for a broader scope of substrates. nih.gov |

Atom-Economic and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant effort has been directed toward developing atom-economic and environmentally friendly methods for synthesizing cyclic amines, including azocanes. mdpi.comresearchgate.net Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. epa.gov

One-pot and multicomponent reactions are prime examples of atom-economical protocols. These strategies reduce the number of synthetic steps and avoid the isolation of intermediates, which minimizes handling losses and solvent usage. o2h.com For instance, a one-pot, highly enantioselective method for synthesizing cyclic amines like azocanes involves the intramolecular reductive amination of N-Boc-protected aminoketones. mdpi.comsemanticscholar.org Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols also provides an atom-economical route to nitrogen heterocycles. nih.gov This process demonstrates broad functional group tolerance and links simple linear precursors to valuable azacyclic products in a single step. nih.gov

The use of greener reaction media, such as water or ionic liquids, and the elimination of hazardous reagents are central to environmentally benign synthesis. mdpi.como2h.com Some reactions have been developed to proceed in aqueous media or even under solvent-free conditions. mdpi.comresearchgate.net For example, a one-pot, three-component reaction catalyzed by copper(I) oxide can occur under solvent-free conditions without requiring a ligand or base. mdpi.comresearchgate.net Another approach involves a reagentless, 100% atom-economic iodosulfenylation of alkynes, which showcases excellent green chemistry metrics, including a low E-factor and high reaction mass efficiency. rsc.org Such protocols are not only environmentally friendly but can also simplify product purification, sometimes eliminating the need for traditional chromatography. o2h.comrsc.org

Table 2: Green Chemistry Metrics for an Atom-Economic Synthesis

| Metric | Value | Significance |

|---|---|---|

| Atom Economy | 100% | All atoms from reactants are incorporated into the products. rsc.org |

| Atom Efficiency | 96% | High efficiency in converting reactants to the desired product. rsc.org |

| Carbon Efficiency | 95.9% | Most of the carbon from the reactants is found in the product. rsc.org |

| Reaction Mass Efficiency | 95.93% | Indicates a very low amount of waste generated relative to the product mass. rsc.org |

| E-Factor | 0.19 | A low value signifies minimal waste production. rsc.org |

Data from a reported iodosulfenylation of alkynes, illustrating principles applicable to modern synthesis. rsc.org

Regioselective and Diastereoselective Control in Azocane Synthesis

Achieving high levels of regioselectivity and diastereoselectivity is a fundamental goal in the synthesis of complex molecules like substituted azocanes. numberanalytics.com The ability to control the precise three-dimensional arrangement of atoms is critical, particularly when synthesizing biologically active compounds.

Ring-expansion reactions have emerged as a powerful strategy for accessing azocane derivatives with excellent stereochemical control. A metal-free ring expansion of 2-(trifluoropropan-2-ol) piperidines proceeds through a bicyclic azetidinium intermediate to form trifluoromethyl azocanes. researchgate.netresearchgate.net The opening of this intermediate by various nucleophiles occurs with outstanding regio- and diastereoselectivity. researchgate.netresearchgate.net Similarly, a palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines provides direct and stereoselective access to azocanes. rsc.org This method operates under mild conditions, tolerates a range of functional groups, and can proceed with high enantioretention, making it suitable for creating complex and modifiable scaffolds. rsc.org

Cycloaddition reactions also offer pathways with high stereocontrol. A domino inverse electron-demand Diels-Alder/thermal ring expansion sequence has been developed to produce arene-annulated azocanes in a single step. researchgate.net The use of a boron-based Lewis acid catalyst facilitates the initial cycloaddition with high selectivity. researchgate.net Furthermore, organocatalysis has been employed to achieve stereocontrol. For example, bifunctional aminocatalysts can be used in cascade reactions to prepare functionalized eight-membered benzolactams. researchgate.net The diastereoselectivity in such reactions can be controlled by the choice of catalyst, solvent, and temperature. numberanalytics.com

Scalability and Process Optimization for Academic Research and Preparative Applications

The transition of a synthetic route from a small-scale laboratory experiment to a larger, preparative scale for academic or industrial research requires careful process optimization. o2h.comgd3services.com The goal is to develop an efficient, cost-effective, and sustainable process that consistently delivers the target compound. gd3services.com

The choice of purification method is also critical for scalability. Eliminating or minimizing the need for silica (B1680970) gel chromatography, which consumes large amounts of solvent, is a primary goal. gd3services.com Alternative methods like crystallization, solid precipitation, or solvent trituration are often more scalable and environmentally friendly. o2h.com

Recent studies have demonstrated the scalable preparation of complex molecules using environmentally benign conditions. nih.gov For example, the Petasis reaction has been optimized for the efficient and scalable synthesis of homoallylic amines, reducing the excess of reagents and enabling isolation without chromatography. researchgate.net Microwave-assisted thermolysis is another technique that has been developed as a high-throughput, energy-efficient method for the scalable synthesis of materials. oaepublish.com These principles of scalability and optimization are directly applicable to the synthesis of azocane derivatives, ensuring that promising compounds discovered in research can be produced in sufficient quantities for further study. nih.govgd3services.com

Comparative Chemical Studies with Other Cyclic Amines

Comparative Analysis of Synthesis and Reactivity with Pyrrolidines, Piperidines, and Azepines

The synthesis of N-substituted cyclic amines can be broadly achieved through several established methodologies, with the choice of method often depending on the ring size and the nature of the N-substituent.

Synthesis:

Common strategies for the synthesis of N-alkylated cyclic amines, which could be adapted for 1-(propan-2-yl)azocane, include:

Reductive Amination: This is a highly versatile method involving the reaction of a primary amine (isopropylamine in this case) with a suitable dicarbonyl or dialdehyde (B1249045) compound, followed by reduction. For instance, the synthesis of N-aryl-substituted pyrrolidines has been effectively achieved through the reductive amination of diketones. nih.gov A similar approach using an appropriate eight-carbon precursor could theoretically yield this compound.

N-Alkylation of the Parent Heterocycle: The direct alkylation of the parent amine (azocane) with an alkyl halide (e.g., 2-bromopropane) is a straightforward approach. fiveable.me However, this method can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. libretexts.org The reactivity of the amine and the reaction conditions must be carefully controlled. For example, N-alkylation of various benzamides and sulfonamides has been achieved with good to excellent yields, though electron-rich substituents tend to react faster. rsc.org

Ring-Expansion Reactions: More advanced methods involve the expansion of smaller rings. For example, substituted azepanes have been synthesized from pyrrolidinones via a photochemical rearrangement. acs.org While less common for azocane (B75157) synthesis, ring-expansion strategies offer a pathway to larger, more complex cyclic systems.

Cyclization of Amino Alcohols: The cyclization of amino alcohols is another viable route. The use of a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to form five-, six-, and seven-membered cyclic amines in good yields. organic-chemistry.org

The synthesis of smaller rings like pyrrolidines and piperidines is generally more established. For instance, N-substituted pyrrolidines can be synthesized from primary amines and 2,5-dimethoxytetrahydrofuran. thieme-connect.com N-substituted piperidines can be formed from glutaraldehyde (B144438) and primary amines. oup.com The synthesis of azepanes is considered more challenging than that of their five- and six-membered counterparts, and azocanes are even more so, partly due to the increased ring strain and the entropic challenge of closing a larger ring. nih.gov

Reactivity:

The reactivity of cyclic amines is significantly influenced by the ring size and the N-substituent.

Nucleophilicity: The nitrogen lone pair in cyclic amines makes them nucleophilic. The nucleophilicity generally decreases with increasing steric hindrance around the nitrogen. Therefore, the bulky isopropyl group in this compound would be expected to reduce its nucleophilicity compared to an N-methyl or N-ethyl analogue. masterorganicchemistry.com

Reaction with Electrophiles: Cyclic amines readily react with electrophiles. For example, they undergo alkylation, acylation, and can react with carbonyl compounds. The larger ring size of azocane may influence the conformational preferences of the ring and thus the accessibility of the nitrogen lone pair to incoming electrophiles.

Ring-Opening Reactions: Smaller, more strained rings like aziridines and azetidines are susceptible to ring-opening reactions. wikipedia.org While less common for larger rings like azocane under normal conditions, deconstructive functionalization strategies have been developed to cleave C-C bonds in piperidines and pyrrolidines, transforming them into acyclic derivatives. bohrium.com

Table 1: Comparison of Synthetic Methods for N-Substituted Cyclic Amines

| Ring System | Common Synthetic Methods | Key Considerations |

|---|---|---|

| Pyrrolidine (B122466) | Reductive amination of 1,4-dicarbonyls, N-alkylation of pyrrolidine, Cyclization of 4-haloamines. nih.govorganic-chemistry.orgthieme-connect.com | Relatively facile synthesis due to low ring strain. |

| Piperidine (B6355638) | Reductive amination of 1,5-dicarbonyls, N-alkylation of piperidine, Hydrogenation of pyridines. oup.comnih.gov | Highly stable ring system, numerous synthetic routes available. |

| Azepane | Beckmann rearrangement, Ring expansion of piperidines, Cyclization of 6-aminoalcohols. acs.orgwhiterose.ac.ukresearchgate.net | More challenging synthesis due to higher ring strain and entropic factors. |

| Azocane | Cyclization of 7-aminoalcohols, Ring expansion of azepanes (less common). wikipedia.org | Synthesis is often more complex and may result in lower yields compared to smaller rings. |

Steric and Electronic Effects of Ring Size and N-Substitution on Chemical Behavior

The chemical behavior of cyclic amines is a delicate balance of steric and electronic effects, which are in turn influenced by the ring size and the nature of the substituent on the nitrogen atom.

Electronic Effects:

The nitrogen atom in an amine possesses a lone pair of electrons, making it basic and nucleophilic. The availability of this lone pair is modulated by electronic effects.

Inductive Effect: Alkyl groups, such as the isopropyl group in this compound, are electron-donating. This positive inductive effect increases the electron density on the nitrogen atom, thereby increasing its basicity compared to ammonia (B1221849). acs.orgsundarbanmahavidyalaya.in Generally, secondary amines are more basic than primary amines, which are more basic than ammonia in the gas phase.

Hybridization: The hybridization of the nitrogen atom's lone pair orbital also plays a role. In smaller, more strained rings, the C-N-C bond angles are more constricted, leading to a greater p-character in the lone pair orbital. This can affect basicity and reactivity.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms. The bulky isopropyl group on the nitrogen of this compound will have a significant steric impact.

Nucleophilicity vs. Basicity: While the isopropyl group's electron-donating nature increases basicity, its bulkiness can hinder the nitrogen's ability to act as a nucleophile. masterorganicchemistry.com This is because nucleophilic attack requires approach to a sterically demanding carbon atom, whereas protonation (basicity) involves attack on a small proton.

Ring Strain:

Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). wikipedia.orglibretexts.org

Pyrrolidine (5-membered ring) has some torsional strain.

Piperidine (6-membered ring) is nearly strain-free in its chair conformation.

Azepane (7-membered ring) has significant torsional and angle strain.

Azocane (8-membered ring) and other medium-sized rings suffer from considerable strain, including transannular interactions. acs.org

This increased strain in larger rings can lead to higher reactivity in certain ring-closing or ring-opening reactions, but it also makes their synthesis more challenging. The high strain in small rings like cyclopropane (B1198618) makes them more reactive than other alkanes. wikipedia.org

Table 2: Influence of Ring Size and N-Substitution on Chemical Properties

| Property | Pyrrolidine (5-membered) | Piperidine (6-membered) | Azepane (7-membered) | Azocane (8-membered) |

|---|---|---|---|---|

| Ring Strain | Moderate | Low | High | High |

| Basicity (pKa of conjugate acid) | ~11.3 | ~11.1 | ~11.0 | ~11.0 (estimated) |

| Effect of N-isopropyl group | Increased basicity, decreased nucleophilicity | Increased basicity, decreased nucleophilicity | Increased basicity, decreased nucleophilicity | Increased basicity, decreased nucleophilicity |

| Conformational Flexibility | Envelope/Twist | Chair (rigid) | Multiple low-energy conformations | High flexibility, multiple conformations |

Structural Comparisons within the Azacycloalkane Family

The three-dimensional structure of cyclic amines is fundamental to their chemical and biological properties. X-ray crystallography and NMR spectroscopy are powerful tools for elucidating these structures. researchgate.netacs.org

Bond Angles and Lengths:

In an ideal sp³ hybridized system, bond angles are approximately 109.5°.

Pyrrolidine: The internal C-C-C bond angles are close to those of cyclopentane, around 105°.

Piperidine: In its chair conformation, the bond angles are very close to the ideal tetrahedral angle, contributing to its stability. uni.lu

Azepane and Azocane: These larger rings have more flexibility but also suffer from angle and torsional strain. To alleviate this, they adopt puckered conformations. X-ray diffraction of an azocane derivative revealed an unusual twisted enamide structure, highlighting the ring strain. acs.orgacs.org

Conformational Analysis:

The conformational landscape of cyclic amines becomes more complex with increasing ring size.

Pyrrolidine: Adopts envelope and twist conformations that rapidly interconvert.

Piperidine: Exists predominantly in a stable chair conformation. N-substituents can occupy either axial or equatorial positions, with the equatorial position being generally favored for bulky groups to minimize steric interactions.

Azepane: Has several low-energy conformations, including chair and boat forms, with relatively low energy barriers for interconversion. researchgate.net

Azocane: As an eight-membered ring, it is expected to have a complex conformational profile with multiple boat-chair and twist-chair conformations being close in energy. The presence of the N-isopropyl group would further influence the relative energies of these conformers.

Table 3: Structural Parameters of Azacycloalkanes

| Parameter | Pyrrolidine | Piperidine | Azepane | Azocane |

|---|---|---|---|---|

| Ring Size | 5 | 6 | 7 | 8 |

| Ideal Conformation(s) | Envelope, Twist | Chair | Chair, Boat | Boat-Chair, Twist-Chair |

| Approximate C-N-C Bond Angle | ~108° | ~109.5° | Variable, puckered | Variable, puckered |

| Relative Conformational Flexibility | Moderate | Low | High | Very High |

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Synthetic Transformations for Azocanes

The synthesis of eight-membered N-heterocyclic rings like azocane (B75157) has historically been challenging compared to their five- and six-membered counterparts. vulcanchem.commdpi.com However, recent advancements are paving the way for more efficient and modular synthetic routes, which will be crucial for exploring the potential of derivatives like 1-(Propan-2-yl)azocane .

Future research will likely focus on the discovery and refinement of novel synthetic transformations. One promising area is the continued development of transition-metal-catalyzed reactions. For instance, rhodium-catalyzed cycloaddition-fragmentation strategies have emerged as a powerful tool for constructing substituted azocanes from readily available precursors. google.comacs.org These methods offer a direct and modular entry into the azocane core, suggesting that a variety of N-substituted derivatives, including This compound , could be synthesized with high efficiency. google.comacs.org Further exploration of different catalytic systems and substrates could unlock unprecedented synthetic pathways.

Another key avenue is the expansion of ring-expansion methodologies. The transformation of smaller, more readily accessible rings like piperidines into azocanes via bicyclic azetidinium intermediates is a strategy that holds considerable promise. acs.org This metal-free approach, which can proceed with excellent regio- and diastereoselectivity, offers a powerful alternative to traditional cyclization methods. acs.org Future work could focus on broadening the scope of nucleophiles and substitution patterns tolerated in these reactions, thereby enabling the synthesis of a diverse library of azocane derivatives.

Diversity-oriented synthesis (DOS) also presents a compelling strategy for the rapid generation of structurally diverse azocane-based molecules. mdpi.comcam.ac.ukbiorxiv.orgresearchgate.net By starting from common building blocks and employing a series of branching reaction pathways, DOS can populate chemical space with novel azocane scaffolds. cam.ac.ukbiorxiv.org Applying this philosophy to precursors of This compound could lead to the discovery of derivatives with unique and valuable properties.

| Synthetic Strategy | Description | Potential Advantages |